![molecular formula C13H18ClN3 B1373574 N-[(5-フェニル-1H-ピラゾール-3-イル)メチル]-2-プロパンアミン塩酸塩 CAS No. 1285367-99-8](/img/structure/B1373574.png)
N-[(5-フェニル-1H-ピラゾール-3-イル)メチル]-2-プロパンアミン塩酸塩
説明
“N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride” is a compound with the CAS Number: 1285367-99-8. It has a molecular weight of 251.76 . The compound is a solid at room temperature .
Molecular Structure Analysis
The compound consists of a pyrazole ring attached to a phenyl group and a propanamine group. The InChI code for the compound is 1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H .科学的研究の応用
医薬品化学:抗リーシュマニア薬および抗マラリア薬
この化合物は、抗リーシュマニア薬および抗マラリア薬として大きな可能性を示しています。 ある研究では、その強力なインビトロ抗前鞭毛体活性、標的のLmPTR1ポケットにおける望ましい適合パターン、低い結合自由エネルギーが強調されています 。その有効性は、従来の治療法よりも著しく高く、さらなる創薬のための有望な候補となっています。
抗菌および抗真菌用途
この化合物とその誘導体の構造活性相関(SAR)研究により、潜在的な抗菌および抗真菌活性が示されました 。これは、抗生物質耐性に関する懸念の高まりに対処し、細菌感染症や真菌感染症に対する新しい治療法の開発に役立つことを示唆しています。
結核治療
インシリコ設計とQSAR駆動バーチャルスクリーニングにより、この化合物は有望な抗結核剤として特定されています 。計算設計と実験評価の組み合わせは、結核対策への貢献の可能性を強調しています。
配位化学
この化合物を含むピラゾール誘導体は、さまざまな金属と配位できる配位子として作用する能力のために、配位化学で使用されています 。この用途は、触媒や材料科学におけるさまざまな特性と潜在的な用途を持つ金属錯体の合成において不可欠です。
有機金属化学
この化合物のピラゾール部分は、有機金属化学で頻繁に使用されます。 それは、生物活性化学物質の合成のための足場として役立ち、さまざまな媒体での反応に関与しており、工業的および医薬的に重要な複雑な分子の作成に不可欠です 。
創薬:生物活性化学物質のための足場
この化合物のピラゾールコアは、創薬において一般的な足場です。 それは、幅広い生物活性化学物質の合成に使用され、新しい医薬品の開発に重要な役割を果たしています 。
材料科学:合成的有用性
その構造的な多様性により、この化合物は材料科学で使用されています。 それは、光物理的特性などの貴重な特性を持つ材料の合成に貢献し、高度な材料の開発に不可欠です 。
農薬化学:農薬の開発
ピラゾール足場は、農薬の開発にも農薬化学で適用されています。 その構造的な柔軟性により、特定の害虫を標的にするように調整できる化合物の作成が可能になり、より効果的で持続可能な農業慣行に貢献します 。
作用機序
Mode of Action
. The specific mode of action of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways depending on their targets
Pharmacokinetics
, which could influence its absorption and distribution
Result of Action
. The specific effects of this compound would depend on its primary targets and mode of action, which are currently unknown.
Action Environment
, suggesting that it may be relatively stable under a variety of environmental conditions
生化学分析
Biochemical Properties
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction with acetylcholinesterase suggests that N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride may influence neurotransmission and neural signaling. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the p53 protein, which is a key regulator of cell cycle and apoptosis . By modulating p53 activity, N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound may affect gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
At the molecular level, N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged neural signaling . Additionally, this compound may bind to other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis. The modulation of enzyme activity and gene expression by N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, toxic or adverse effects may occur, including neurotoxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence its biological activity. The effects on metabolic flux and metabolite levels are important considerations for the pharmacokinetics and pharmacodynamics of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride.
Transport and Distribution
The transport and distribution of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, accumulating in specific cellular compartments where it exerts its biochemical effects. The distribution within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride is a key factor in determining its precise biochemical and cellular effects.
特性
IUPAC Name |
N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLALLVRWKROBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


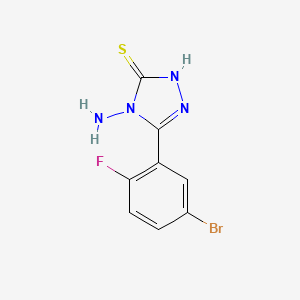
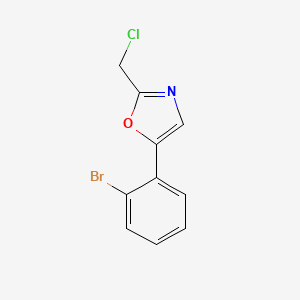
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)


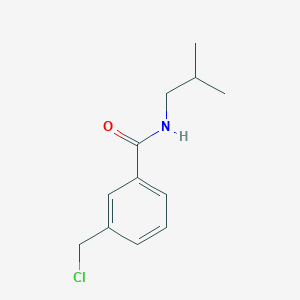
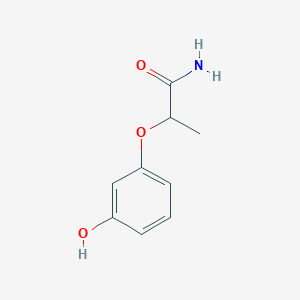

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
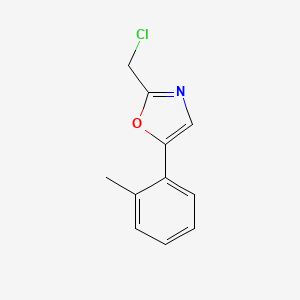
![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)


